Product packaging for Z-160 hydrochloride(Cat. No.:CAS No. 41332-36-9)

Z-160 hydrochloride

Cat. No.: B611916
CAS No.: 41332-36-9
M. Wt: 497.079
InChI Key: ZUKCTHFFBLZBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-160 Hydrochloride this compound is a chemical compound supplied for research and development purposes. This product is intended for laboratory analysis and experimental use by qualified professionals. Applications & Research Value The specific research applications and mechanism of action for this compound are currently under investigation. Researchers are exploring its potential in various fields of study. Its properties as a hydrochloride salt may enhance stability and solubility for in vitro and in vivo research applications. Usage Guidelines This product is provided as a solid and should be stored according to standard laboratory safety protocols. Researchers are responsible for reconstituting and handling the material appropriately for their specific experimental conditions. Important Notice this compound is supplied For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. This product should be handled only by trained laboratory personnel, in accordance with all applicable local, state, and federal regulations and guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H33ClN2O B611916 Z-160 hydrochloride CAS No. 41332-36-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

41332-36-9

Molecular Formula

C32H33ClN2O

Molecular Weight

497.079

IUPAC Name

1-(Diphenylmethyl)-4-(3,3-diphenylpropanoyl)piperazine hydrochloride

InChI

InChI=1S/C32H32N2O.ClH/c35-31(25-30(26-13-5-1-6-14-26)27-15-7-2-8-16-27)33-21-23-34(24-22-33)32(28-17-9-3-10-18-28)29-19-11-4-12-20-29;/h1-20,30,32H,21-25H2;1H

InChI Key

ZUKCTHFFBLZBGR-UHFFFAOYSA-N

SMILES

Cl.O=C(CC(c1ccccc1)c2ccccc2)N3CCN(CC3)C(c4ccccc4)c5ccccc5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Z-160 hydrochloride; 

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Z 160 Hydrochloride

Strategies for the Laboratory Synthesis of Z-160 Hydrochloride Core Structure

The laboratory synthesis of the this compound core structure can be approached through several convergent synthetic strategies. A common method for the formation of the amide bond in the final product involves the coupling of two key intermediates: 1-benzhydrylpiperazine and 3,3-diphenylpropanoic acid or its activated derivatives.

One plausible synthetic route commences with the preparation of 1-benzhydrylpiperazine. This can be achieved by the reaction of piperazine (B1678402) with a benzhydryl halide, such as benzhydryl chloride or bromide, in the presence of a base to neutralize the hydrogen halide formed during the reaction. The second key intermediate, 3,3-diphenylpropanoic acid, can be synthesized through various established methods in organic chemistry.

The final coupling of these two intermediates to form the core structure of Z-160 can be accomplished using standard peptide coupling reagents. For instance, 3,3-diphenylpropanoic acid can be activated with reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). The activated carboxylic acid is then reacted with 1-benzhydrylpiperazine to form the desired amide bond.

Alternatively, the synthesis can be achieved by reacting 1-benzhydrylpiperazine with an acyl chloride derivative of 3,3-diphenylpropanoic acid, namely 3,3-diphenylpropanoyl chloride. This reaction is typically carried out in an inert solvent with a base to scavenge the hydrochloric acid byproduct. The resulting free base of Z-160 is then treated with hydrochloric acid to yield this compound. A general scheme for the synthesis of benzhydryl piperazine derivatives involves the reaction of benzhydryl piperazine with various acyl chlorides.

Table 1: Potential Synthetic Routes for Z-160 Core Structure

StepReactant 1Reactant 2Reagents/ConditionsProduct
Route A: Amide Coupling
1PiperazineBenzhydryl halideBase, Solvent1-Benzhydrylpiperazine
23,3-Diphenylpropanoic acid1-BenzhydrylpiperazineCoupling agents (e.g., DCC, EDC), Solvent1-(4-benzhydrylpiperazin-1-yl)-3,3-diphenylpropan-1-one
3Z-160 free baseHydrochloric acidSolventThis compound
Route B: Acyl Chloride
13,3-Diphenylpropanoic acidThionyl chloride or Oxalyl chlorideSolvent3,3-Diphenylpropanoyl chloride
21-Benzhydrylpiperazine3,3-Diphenylpropanoyl chlorideBase, Solvent1-(4-benzhydrylpiperazin-1-yl)-3,3-diphenylpropan-1-one
3Z-160 free baseHydrochloric acidSolventThis compound

Development and Optimization of Synthetic Routes for this compound Analogues

The development of analogues of this compound is a key area of research to explore structure-activity relationships (SAR). Modifications can be introduced at several positions on the molecule, including the benzhydryl moiety, the piperazine ring, and the diphenylpropanoyl group.

Analogues with Modified Benzhydryl Group: Analogues can be synthesized by starting with substituted benzhydryl halides. For example, the use of 4-chlorobenzhydryl chloride would lead to a chlorinated analogue. The introduction of various substituents on the phenyl rings of the benzhydryl group allows for the investigation of the effects of electronic and steric properties on the molecule's activity.

Analogues with Modified Piperazine Ring: While the piperazine ring is central to the structure, modifications are less common but could include the introduction of substituents on the ring itself. However, this would require the synthesis of substituted piperazine starting materials, which can be more complex.

Analogues with Modified Diphenylpropanoyl Moiety: A wide range of analogues can be generated by varying the 3,3-diphenylpropanoic acid precursor. For example, using substituted phenylacetic acids in the synthesis of the propanoic acid derivative would result in analogues with different substitution patterns on the terminal phenyl groups. Furthermore, the length of the alkyl chain can be altered to investigate the impact of the distance between the piperazine core and the diphenylmethyl group. The synthesis of various piperazine derivatives often involves reacting a substituted piperazine with a suitable acyl or alkyl halide.

Optimization of these synthetic routes would involve screening different coupling reagents, bases, solvents, and reaction temperatures to maximize the yield and purity of the final products. The use of solid-phase synthesis techniques could also be explored for the rapid generation of a library of Z-160 analogues.

Chemical Modifications for this compound Probe Development and Functionalization

The development of chemical probes based on the this compound structure is essential for studying its biological targets and mechanism of action. These probes typically incorporate a reporter group, such as a fluorescent dye, a biotin tag for affinity purification, or a radioactive isotope.

Functionalization of the Z-160 molecule for probe development would likely target the peripheral phenyl rings of either the benzhydryl or the diphenylpropanoyl moieties. A common strategy is to introduce a functional group that can be used for subsequent conjugation with a reporter molecule. For example, a nitro group can be introduced onto one of the phenyl rings via electrophilic aromatic substitution. This nitro group can then be reduced to an amine, which can be acylated or alkylated to attach a linker or a reporter group.

Alternatively, a carboxylic acid or a halogen functional group could be introduced into one of the starting materials, which would then be carried through the synthesis to provide a handle for late-stage functionalization. The choice of the functionalization site and the linker is crucial to ensure that the biological activity of the parent molecule is not significantly altered.

Table 2: Potential Functionalization Strategies for Z-160 Probe Development

Functionalization SitePrecursor ModificationFunctional Group IntroducedPotential Reporter Group
Benzhydryl Phenyl RingNitration of a benzhydryl precursorAmine (after reduction)Fluorescent dye, Biotin
Diphenylpropanoyl Phenyl RingUse of a carboxy-substituted phenylacetic acidCarboxylic acidLinker for solid-phase synthesis
Benzhydryl Phenyl RingUse of a halo-substituted benzhydryl precursorHalogenRadiolabel (e.g., radioiodine)

Scale-Up Considerations for Research Quantity Production of this compound and Derivatives

The transition from laboratory-scale synthesis to the production of larger quantities of this compound and its derivatives for extensive research requires careful consideration of several factors.

Route Selection: The chosen synthetic route should be robust, reproducible, and utilize readily available and cost-effective starting materials and reagents. Routes that involve hazardous reagents or extreme reaction conditions may need to be re-evaluated for safety and practicality on a larger scale.

Process Optimization: Each step of the synthesis needs to be optimized to maximize yield and minimize the formation of impurities. This includes optimizing reaction concentrations, temperatures, reaction times, and the order of reagent addition.

Purification: The purification method used on a small scale, such as column chromatography, may not be practical for large-scale production. Alternative purification methods like crystallization or salt formation should be developed to efficiently remove impurities. The hydrochloride salt form of Z-160 may aid in its purification by crystallization.

Safety and Environmental Impact: A thorough safety assessment of all chemicals and procedures is essential. The environmental impact of the synthesis, including solvent usage and waste generation, should be minimized by adhering to the principles of green chemistry.

Analytical Methods: Robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are required to ensure the identity, purity, and consistency of the final product and intermediates.

For the large-scale synthesis of pharmaceutical compounds, the use of transition metal-catalyzed coupling reactions is a common and efficient strategy, although its direct application to the final step of Z-160 synthesis is not immediately apparent from its structure. However, such methods could be employed in the synthesis of the precursor molecules.

Molecular and Cellular Mechanisms of Z 160 Hydrochloride Action

Z-160 Hydrochloride as a Modulator of Voltage-Gated N-Type Calcium Channels

This compound is recognized as a potent blocker of N-type (CaV2.2) voltage-gated calcium channels. ncats.ioncats.iomdpi.com It demonstrates good selectivity for N-type channels over L-type calcium channels. ncats.ioncats.io This selective inhibition of N-type calcium channels, which are crucial for neurotransmitter release at presynaptic terminals, has been a central focus of its characterization. mdpi.com

Electrophysiological studies have been instrumental in defining the inhibitory action of Z-160 on N-type calcium channels. Using the whole-cell patch-clamp technique on HEK293 cells stably expressing human CaV2.2 channels (composed of α1B, β3, and α2δ1 subunits), researchers have quantified the potency of Z-160. nih.govnih.gov These experiments typically involve holding the cell membrane at a potential of -80 mV and applying depolarizing pulses to elicit inward calcium currents. nih.govnih.gov

The application of Z-160 results in a concentration-dependent inhibition of these CaV2.2-mediated currents. nih.gov The inhibitory concentration (IC50) for Z-160 against CaV2.2 channels has been determined to be approximately 0.28 µM. nih.gov The kinetics of the channel blockade are often described as "use-dependent" or characteristic of an "open channel blocker," meaning the inhibition is more pronounced when the channels are activated. researchgate.netmdpi.com This state-dependent action suggests that Z-160 may preferentially target channels in hyperactive neurons, a common feature in certain pathological states, while leaving normally firing neurons less affected. mdpi.commdpi.com The characteristics of the blockade can be influenced by the specific voltage protocols used during the electrophysiological recordings. acs.org

Inhibitory Potency of Z-160 on Voltage-Gated Calcium Channels
Channel TypeReported IC50 (µM)Cell LineReference
N-type (CaV2.2)0.28 ± 0.02HEK293 nih.gov
T-type (CaV3.1)No significant effect at 1 µMHEK293 nih.gov

The primary molecular target of Z-160 has been identified as the alpha-1B (α1B) subunit of the N-type voltage-gated calcium channel, also known as CACNA1B. ncats.ioncats.iodrugbank.com This subunit forms the central pore of the channel through which calcium ions pass and is the principal component responsible for the channel's defining biophysical and pharmacological properties. drugbank.com The interaction of Z-160 with the α1B subunit is what underlies its function as a channel blocker. ncats.io While CaV channels are complexes that also include auxiliary subunits like α2δ and β, which modulate channel trafficking and function, the blocking action of Z-160 is attributed to its binding to the main α1B subunit. nih.govebi.ac.uk

By blocking N-type calcium channels, Z-160 directly modulates the influx of extracellular calcium into the cell. patsnap.comnih.gov This has a significant impact on intracellular calcium dynamics, particularly in neurons where N-type channels are key regulators of calcium levels at presynaptic terminals. rsc.org The reduction in calcium entry curtails the transient increases in intracellular calcium concentration that are necessary to trigger a host of cellular processes. nih.govfrontiersin.org The effect of Z-160 on intracellular calcium levels can be monitored using methods such as fluorescence-based calcium response assays (e.g., FLIPR), which confirm the compound's ability to functionally inhibit channel activity and subsequent calcium signaling. patsnap.com

The modulation of intracellular calcium dynamics by Z-160 leads to perturbations in downstream signaling pathways that are calcium-dependent. plos.orgresearchgate.net Calcium is a universal second messenger, and its influx through N-type channels activates numerous signaling cascades. genome.jp By inhibiting this influx, Z-160 can disrupt processes such as neurotransmitter release, gene expression, and the activation of various enzymes. For instance, signaling pathways like the mitogen-activated protein kinase (MAPK) pathway can be influenced by changes in intracellular calcium. nih.gov While the specific downstream consequences of Z-160's channel-blocking activity are context-dependent, the primary perturbation is the interruption of signals that rely on N-type channel-mediated calcium entry.

This compound's Influence on A-Kinase Anchoring Protein 1 (AKAP1) and Protein Kinase A (PKA) Pathways

Separate from its effects on calcium channels, Z-160 has been shown to influence the A-Kinase Anchoring Protein 1 (AKAP1) and Protein Kinase A (PKA) signaling pathways, particularly in adipocytes. nih.govresearchgate.net AKAP1 is a scaffold protein that localizes PKA and other signaling molecules to the outer mitochondrial membrane, creating a signaling hub that regulates mitochondrial function. nih.govnih.gov

Research indicates that Z-160 can directly interact with the AKAP1/PKA complex. nih.gov Studies using brown adipocytes have shown that Z-160 treatment leads to an altered conformation of the AKAP1 protein, suggesting a direct binding interaction. nih.gov This interaction appears to enhance the association between AKAP1 and PKA subunits. nih.govresearchgate.net

Furthermore, Z-160 promotes the translocation of AKAP1 to the mitochondria, which in turn increases the mitochondrial association of PKA subunits. nih.govresearchgate.net This enhanced localization of the AKAP1/PKA complex at the mitochondria facilitates the activation of PKA. nih.gov The activation of PKA by Z-160 was confirmed by observations that its effects were blocked by PKA antagonists but not by adrenergic receptor antagonists. nih.gov This PKA activation leads to the phosphorylation of downstream targets, such as those involved in the p38 MAPK pathway and lipolysis. nih.gov

Effects of Z-160 on PKA-Related Pathways in Adipocytes
FindingObservationCell TypeReference
PKA ActivationZ-160 effects blocked by PKA antagonists (H-89)Brown Adipocytes nih.gov
AKAP1 ConformationAltered protease sensitivity of AKAP1 in the presence of Z-160Brown Adipocytes nih.gov
AKAP1/PKA InteractionSlightly enhanced co-precipitation of PKA subunits with AKAP1Brown Adipocytes nih.gov
Mitochondrial LocalizationIncreased AKAP1 and PKA subunit levels in the mitochondrial fractionBrown Adipocytes nih.gov
Downstream p38 MAPKIncreased phosphorylation of p38 MAPKImmortalized Brown Adipocytes nih.gov

Table of Compound Names

NameSynonyms
This compoundZ-160, NMED-160, MK-6721, NP-118809, 1-(Diphenylmethyl)-4-(3,3-diphenylpropanoyl)piperazine hydrochloride ncats.ionih.govmedkoo.com
MONIRO-1N-(2-(4-fluorophenoxy)phenyl)-4-(3-guanidinopropoxy)benzamide hydrochloride nih.gov
H-89PKA antagonist nih.gov
CL316,243β3-adrenergic receptor agonist nih.gov

Regulation of AKAP1 Subcellular Localization and PKA Association by this compound

A-kinase anchoring proteins (AKAPs) are a family of scaffolding proteins that are crucial for the spatial and temporal regulation of protein kinase A (PKA) signaling. biorxiv.orgoup.com One member of this family, AKAP1, is known to tether PKA to the outer mitochondrial membrane, thereby localizing PKA activity to this critical organelle. nih.govplos.org

Furthermore, this compound appears to enhance the interaction between AKAP1 and PKA subunits. nih.gov In experiments where brown adipocytes were treated with Z-160, co-precipitation of PKA subunits with an anti-AKAP1 antibody was enhanced, indicating a stronger association between AKAP1 and PKA. nih.gov This increased interaction at the mitochondrial surface is thought to be a key mechanism for localizing PKA activity to the mitochondria. nih.gov The altered protein conformation of AKAP1 in the presence of Z-160 suggests a potential direct interaction between the compound and the anchoring protein. nih.gov

This compound-Mediated PKA Activation in Cellular Models (e.g., Adipocytes)

The activation of PKA is a central event in many cellular signaling cascades, including those involved in metabolism. ijbs.com this compound has been shown to directly stimulate PKA activity in various cellular models, most notably in adipocytes. nih.gov

In studies using lysates from immortalized brown adipocytes, this compound significantly increased PKA activity. nih.gov This effect was observed at concentrations as low as 25 μM. nih.gov Importantly, the compound also stimulated PKA activation in extracts from mouse brown adipose tissue (BAT) and liver, demonstrating its efficacy in different tissue types. nih.gov To confirm that this compound acts on the PKA pathway, experiments using the PKA antagonist H-89 were conducted. Pre-treatment with H-89 prevented the Z-160-induced activation of PKA, further solidifying the role of Z-160 as a PKA activator. nih.gov This activation of PKA is a critical step that leads to the phosphorylation of downstream targets and subsequent physiological responses. plos.org

Analysis of Downstream Signaling Cascades: Focus on p38 MAPK Phosphorylation

The activation of PKA by this compound initiates a cascade of downstream signaling events. One of the key pathways affected is the p38 mitogen-activated protein kinase (MAPK) pathway. nih.govinvivogen.com In adipocytes, PKA is known to indirectly activate p38 MAPK, which plays a role in processes like lipolysis. nih.govijbs.com

Studies have demonstrated that this compound treatment leads to the phosphorylation of p38 MAPK, indicating its activation. nih.gov The level of p38 MAPK phosphorylation induced by Z-160 was found to be comparable to that caused by CL316,243, a known β3-adrenergic receptor agonist that also activates this pathway. nih.gov The activation of the p38 MAPK pathway is a significant consequence of this compound-mediated PKA activation and is linked to the compound's effects on cellular metabolism, including the induction of lipolysis in brown adipocytes. nih.govnih.gov

Mechanisms Underlying this compound-Induced Uncoupling Protein 1 (UCP1) Expression

Uncoupling protein 1 (UCP1) is a key protein in brown and beige adipocytes responsible for non-shivering thermogenesis. plos.orgfrontiersin.orgmdpi.com It uncouples the respiratory chain from ATP synthesis, leading to the dissipation of energy as heat. vetmeduni.ac.at this compound has been shown to be a potent inducer of UCP1 expression. nih.govescholarship.org

Transcriptional and Post-Transcriptional Regulation of UCP1 by this compound

The induction of UCP1 expression by this compound appears to be mediated through the PKA signaling pathway. nih.gov Treatment of brown adipocytes with this compound leads to a significant increase in Ucp1 mRNA levels. nih.gov This effect was not blocked by adrenergic receptor antagonists, suggesting that Z-160 acts downstream of these receptors. nih.gov However, the PKA inhibitor H-89 did prevent the Z-160-induced increase in Ucp1 mRNA, indicating that PKA is a crucial mediator in this process. nih.gov

Global gene expression analysis in mouse brown adipocytes treated with Z-160 revealed that Ucp1 was among the top upregulated genes, showing a 2.5-fold increase. nih.govresearchgate.net This transcriptional upregulation was also observed in human brown and white adipocytes, where Z-160 induced a nearly 7-fold increase in UCP1 expression. nih.gov This suggests that Z-160 promotes the browning of white adipocytes. nih.gov The induction of UCP1 is often associated with the upregulation of other genes involved in mitochondrial function and fatty acid oxidation, such as CIDEA, ACADM, CPT1B, and ELOVL3, which were also increased by Z-160 treatment. nih.gov

Dissection of UCP1-Dependent and AKAP1-Independent Effects on Mitochondrial Function

While the AKAP1/PKA/UCP1 axis is a primary mechanism of this compound action, research suggests that the compound may also have effects on mitochondrial function that are independent of AKAP1 and, in some cases, UCP1. nih.govresearchgate.net

In studies using cells with a mutated, non-functional AKAP1 (AKAP1mut), Z-160 failed to increase Ucp1 expression, confirming the AKAP1-dependency of this particular effect. nih.gov Consequently, the Z-160-induced increase in uncoupled and UCP1-dependent respiration was also absent in these cells. nih.gov However, Z-160 was still able to increase the expression of Ppargc1a, a master regulator of mitochondrial biogenesis, in both wild-type and AKAP1mut cells, pointing to an AKAP1-independent mechanism for this effect. nih.gov Furthermore, Z-160-induced maximal respiration was significantly elevated in AKAP1mut cells, suggesting an enhancement of the electron transport chain capacity that is not reliant on AKAP1. nih.gov

These findings indicate that while the thermogenic effects of Z-160, mediated by UCP1, are largely dependent on AKAP1, the compound can also influence mitochondrial bioenergetics through separate pathways. nih.gov

Impact of this compound on Cellular Bioenergetics and Metabolism

In both mouse and human brown adipocytes, as well as in human white adipocytes, Z-160 treatment leads to an increase in mitochondrial respiration, particularly uncoupled respiration. nih.gov This is consistent with the observed increase in UCP1 expression. nih.gov The increase in GDP-sensitive respiration, a direct measure of UCP1-dependent uncoupling, confirms that the enhanced uncoupled respiration is indeed mediated by UCP1. nih.gov Furthermore, Z-160 also tends to increase maximal respiration, suggesting an improved mitochondrial reserve capacity. nih.gov

Global gene expression analysis further supports the profound impact of Z-160 on energy metabolism. nih.govresearchgate.net In mouse brown adipocytes, Z-160 treatment led to the upregulation of 581 gene probes and the downregulation of 504 probes by at least 1.5-fold. researchgate.net Functional annotation of the upregulated genes revealed an enrichment of categories related to mitochondrial function, including components of the electron transport chain complexes. researchgate.net This is consistent with Western blot analysis showing increased protein levels of components from electron transport chain complexes in mitochondria isolated from Z-160-treated cells. nih.govresearchgate.net

Effects on Mitochondrial Respiration and Oxygen Consumption Rates

This compound exerts a primary effect on the mitochondria, the central hubs of cellular respiration. nih.gov It acts as a protonophore, targeting the inner mitochondrial membrane and increasing its permeability to protons. researchgate.netresearchgate.netvetmeduni.ac.at This action disrupts the electrochemical proton gradient that is normally maintained by the electron transport chain and utilized by ATP synthase to produce adenosine (B11128) triphosphate (ATP). researchgate.netresearchgate.net By providing an alternative route for protons to re-enter the mitochondrial matrix, this compound effectively uncouples proton transport from ATP synthesis. nih.govvetmeduni.ac.at

This uncoupling event leads to a compensatory increase in the activity of the electron transport chain as it attempts to re-establish the proton gradient. vt.edu The direct consequence of this elevated activity is a significant increase in the rate of oxygen consumption, a key indicator of mitochondrial respiration. researchgate.netnih.gov This effect has been observed across various cellular models.

Research in immortalized human brown and white adipocyte cell lines demonstrated that Z-160 significantly increased mitochondrial respiration, specifically uncoupled and maximal respiration. nih.gov Similarly, studies using C2C12 myotubes, a mouse muscle cell line, showed that BAM15 (Z-160) improves cellular respiratory kinetics. nih.gov The mechanism is believed to involve the activation of proton conductance through endogenous proteins like the ADP/ATP carrier (AAC) and Uncoupling Protein 1 (UCP1). vetmeduni.ac.at The compound causes a dose-dependent increase in the rate of uncoupled respiration in isolated mitochondria, an effect that is substantially reduced in mitochondria lacking the ADP/ATP carrier. vetmeduni.ac.at

Table 1: Effect of Z-160 (BAM15) on Mitochondrial Respiration in Human Adipocytes

Cell TypeParameter MeasuredObserved EffectReference
Immortalized Human Brown AdipocytesMitochondrial Respiration (Uncoupled and Maximal)Significant Increase nih.gov
Immortalized Human White AdipocytesMitochondrial Respiration (Uncoupled and Maximal)Significant Increase nih.gov

Key parameters of mitochondrial function, such as basal respiration, ATP production-linked oxygen consumption rate (OCR), maximal respiration, and proton leak-linked OCR, can be deciphered using specific inhibitors. mdpi.complos.org The action of uncouplers like this compound primarily impacts maximal and uncoupled respiration. nih.govplos.org

Modulation of Substrate Utilization and Energy Expenditure in Cellular Systems

The uncoupling of mitochondrial respiration by this compound directly leads to an increase in cellular energy expenditure. researchgate.netnih.gov Since the energy from the proton motive force is dissipated as heat rather than being efficiently captured in ATP, the cell must burn more fuel to meet its energy demands. vt.eduresearchgate.net This heightened metabolic rate necessitates a shift in the way cells utilize energy substrates like glucose and fatty acids. frontiersin.org

This compound has been shown to enhance the oxidation of fatty acids. nih.govmdpi.com In C2C12 myotubes, treatment with the compound led to an increase in palmitate oxidation. nih.gov This suggests a greater reliance on lipids as a fuel source in the presence of the uncoupler. Furthermore, research on endothelial cells under hyperglycemic conditions revealed that this compound treatment restored the expression of genes related to fatty acid oxidation (FAO). mdpi.com

In addition to its effects on fat metabolism, this compound also influences glucose utilization. Studies have found that it increases both insulin-independent and insulin-dependent glucose uptake in C2C12 myotubes. nih.gov This effect is linked to the activation of key signaling pathways that govern cellular energy homeostasis. The decrease in cellular ATP levels caused by mitochondrial uncoupling leads to the activation of AMP-activated protein kinase (AMPK). nih.govnih.gov Activated AMPK, in turn, promotes processes that generate ATP, including glucose uptake and fatty acid oxidation. nih.gov Research shows that under basal conditions, this compound increases the phosphorylation of AMPK and its downstream target, AKT substrate of 160 kDa (AS160), which is involved in glucose transporter translocation. nih.gov

Table 2: Effects of Z-160 (BAM15) on Substrate Metabolism in C2C12 Myotubes

Metabolic ProcessKey Protein/PathwayObserved EffectReference
Glucose UptakeAMPK/AS160 PhosphorylationIncreased (Insulin-dependent and -independent) nih.gov
Fatty Acid OxidationPalmitate OxidationIncreased nih.gov

Stimulation of Lipolysis in Adipocyte Models by this compound

Lipolysis is the metabolic process by which triglycerides stored in adipocytes are broken down into glycerol (B35011) and free fatty acids, which are then released into circulation to be used for energy. sochob.clmdpi.com This process is tightly regulated by hormones and signaling pathways. sochob.cl Research has identified this compound as a potent stimulator of lipolysis in adipocyte models. nih.gov

In studies using immortalized brown adipocytes, Z-160 was shown to induce lipolysis. nih.gov The mechanism behind this effect involves the activation of the p38 mitogen-activated protein kinase (p38 MAPK) signaling pathway. nih.gov This activation is thought to be an indirect consequence of Protein Kinase A (PKA) activation, a central regulator of lipolysis. nih.gov

The increased lipolytic activity is supported by changes in gene expression. Treatment of both immortalized and primary brown adipocytes with Z-160 resulted in an increased expression of key lipolytic enzymes at the mRNA level. nih.gov These include adipose triglyceride lipase (B570770) (Atgl), which catalyzes the first step of triglyceride hydrolysis, and hormone-sensitive lipase (Hsl). nih.govnih.gov Additionally, Z-160 treatment elevated the expression of fibroblast growth factor 21 (FGF21), a metabolic regulator known to be a lipolytic mediator. nih.gov

Table 3: Pro-Lipolytic Effects of Z-160 in Brown Adipocyte Models

MeasurementCell ModelObserved EffectReference
Lipolysis of Endogenous LipidImmortalized Brown AdipocytesInduced nih.gov
p38 MAPK PhosphorylationImmortalized Brown AdipocytesIncreased nih.gov
mRNA Expression of AtglImmortalized & Primary Brown AdipocytesIncreased nih.gov
mRNA Expression of HslImmortalized & Primary Brown AdipocytesIncreased nih.gov
mRNA Expression of FGF21Immortalized & Primary Brown AdipocytesIncreased nih.gov

Preclinical Pharmacological and Biological Efficacy of Z 160 Hydrochloride

In Vitro Pharmacological Characterization of Z-160 Hydrochloride

The in vitro evaluation of this compound has provided foundational insights into its mechanisms of action at the molecular and cellular levels.

Receptor Binding and Enzyme Inhibition Assays

While specific receptor binding and enzyme inhibition assay data for this compound are not extensively detailed in the provided search results, the nature of its biological activity suggests interactions with specific cellular pathways. For instance, its role in thermogenesis points towards potential modulation of receptors or enzymes involved in metabolic regulation. nih.gov The discovery of inhibitors for various enzymes often relies on high-throughput screening assays, such as fluorescence polarization, which can quantitatively measure the binding affinity of compounds. rsc.orgrsc.org The development of such assays is crucial for identifying and optimizing inhibitors. rsc.orgrsc.org The specificity and potency of an inhibitor are key characteristics determined through these assays. nih.govnih.gov

Cellular Functional Assays (e.g., Calcium Mobilization, Second Messenger Production)

Cellular functional assays are critical for understanding the physiological impact of a compound. In studies with human brown and white adipocytes, this compound was shown to activate thermogenic gene expression and increase mitochondrial respiration. nih.gov Specifically, in immortalized human brown adipocytes, treatment with Z-160 led to increased expression of markers for brown adipocytes, mitochondria, and fatty acid oxidation. nih.gov A similar effect was observed in a human white adipocyte cell line, where Z-160 induced the expression of Uncoupling Protein 1 (UCP1) and other genes like CIDEA, ACADM, CPT1B, and ELOVL3, alongside an increase in mitochondrial respiration. nih.gov These assays, which can measure parameters like cell viability, proliferation, and apoptosis, are fundamental in assessing a compound's therapeutic potential and mechanism. nih.govlicorbio.comsigmaaldrich.comthermofisher.com

Characterization of this compound Specificity and Selectivity Profile

The specificity and selectivity of a compound are vital for its therapeutic index. While the provided information does not offer a comprehensive selectivity profile of this compound against a wide panel of receptors and enzymes, its targeted effects on thermogenesis in specific cell types suggest a degree of selectivity. nih.gov The process of characterizing selectivity involves testing the compound against a variety of targets to ensure it primarily interacts with the intended pathway, thereby minimizing off-target effects. researchgate.netnih.gov This is a critical step in drug development to avoid unforeseen side effects. lcms.cznih.gov

In Vivo Investigations of this compound in Animal Models

Animal models provide a more complex physiological system to evaluate the efficacy and effects of a compound.

Evaluation of this compound in Preclinical Models of Neuropathic Pain

This compound has been investigated in animal models for neuropathic pain. ncats.io Preclinical models of neuropathic pain are essential for understanding the condition and for the initial testing of potential analgesics. nih.govans-biotech.com These models can be induced by various methods, including mechanical nerve injury (like chronic constriction injury or spinal nerve ligation) or chemical induction (such as with chemotherapy agents), to mimic the symptoms of human neuropathic pain, including hyperalgesia and allodynia. nih.govans-biotech.commdpi.com The evaluation of compounds like Z-160 in these models helps to determine their potential for clinical use in treating pain. ncats.io

Assessment of Thermogenic Responses and Core Body Temperature in Rodent Models

In vivo studies in mice have demonstrated the thermogenic effects of this compound. A single subcutaneous injection of the compound resulted in a notable increase in core body temperature. nih.gov This was accompanied by an elevation in UCP1 messenger RNA (mRNA) and protein levels in brown adipose tissue (BAT), as well as enhanced expression of genes related to mitochondrial function and lipolysis. nih.gov The ability to maintain core body temperature is a critical physiological function, and substances that can modulate this are of significant interest for metabolic research. flinders.edu.aufrontiersin.orgphysiology.org The observed increase in body temperature following Z-160 administration is consistent with activated thermogenesis. nih.gov

Interactive Data Table: In Vivo Effects of this compound in Mice

ParameterVehicleZ-160p-value
Core Body Temperature (°C) 37.538.3< 0.05
UCP1 Protein in BAT -Elevated-
UCP1 mRNA in BAT -Elevated-
Plasma Glucose (mg/dl) 172.8 ± 26.0157.6 ± 26.2Not Significant
Plasma AST (Aspartate Aminotransferase) Levels -No significant change-

Analysis of Gene and Protein Expression Profiles Related to Thermogenesis and Energy Homeostasis in Tissues

The small molecule this compound has been identified as a potent modulator of genes and proteins involved in thermogenesis and energy balance. mdpi.com Its mechanism of action is linked to the modulation of A-kinase anchoring protein 1 (AKAP1) and the subsequent activation of Protein Kinase A (PKA), a key player in the β-adrenergic signaling pathway that governs energy expenditure. mdpi.comscielo.org.mx

In preclinical studies using mouse brown adipocytes, Z-160 treatment led to significant changes in the expression of genes crucial for thermogenesis and mitochondrial function. mdpi.com Microarray analysis of brown adipocytes treated with Z-160 revealed the upregulation of numerous probes associated with energy metabolism. scielo.org.mx Specifically, quantitative PCR confirmed a notable increase in the mRNA levels of key thermogenic and fatty acid oxidation markers. mdpi.com

In immortalized human brown adipocytes, treatment with 10 μM Z-160 for four days resulted in the increased expression of brown adipocyte markers, mitochondrial markers, and fatty acid oxidation markers. mdpi.com A similar effect was observed in human white adipocytes, where Z-160 induced a 7-fold increase in Uncoupling Protein 1 (UCP1) expression and significantly elevated the expression of other critical genes. mdpi.com

On the protein level, in vivo studies in mice demonstrated that a single subcutaneous injection of Z-160 resulted in elevated UCP1 protein levels in brown adipose tissue (BAT). mdpi.com UCP1 is a key protein for non-shivering thermogenesis, and its increased expression is a hallmark of activated brown and beige adipocytes. mdpi.comnih.gov The compound's ability to increase both the gene and protein expression of UCP1 underscores its potential as a thermogenic agent. mdpi.com

Table 1: Effect of this compound on Gene Expression in Adipocytes

Gene Cell Type Fold Increase Function Reference
UCP1 Human White Adipocytes 7-fold Thermogenesis, Uncoupling Respiration mdpi.com
CIDEA Human White Adipocytes Significantly Increased Regulation of lipid metabolism mdpi.com
ACADM Human White Adipocytes Significantly Increased Fatty Acid Oxidation mdpi.com
CPT1B Human White Adipocytes Significantly Increased Fatty Acid Oxidation mdpi.com
ELOVL3 Human White Adipocytes Greatly Increased Fatty Acid Elongation mdpi.com
Atgl Mouse Brown Adipocytes Increased Lipolysis mdpi.com
Hsl Mouse Brown Adipocytes Increased Lipolysis mdpi.com
FGF21 Mouse Brown Adipocytes Increased Lipolysis Mediator mdpi.com
Ucp1 Mouse Brown Adipose Tissue Elevated Thermogenesis mdpi.com

This compound's Systemic Effects on Adipose Tissue Biology and Metabolism in Animal Models

This systemic thermogenic effect is rooted in the compound's action on brown adipose tissue (BAT). mdpi.com BAT from mice treated with Z-160 showed elevated levels of Ucp1 mRNA and protein, along with enhanced expression of several genes involved in mitochondrial function and lipolysis. mdpi.com This indicates that Z-160 systemically activates the thermogenic machinery within BAT, leading to increased energy dissipation as heat. mdpi.com

Z-160 also impacts lipolysis in adipose tissue. mdpi.com The compound induces the phosphorylation of p38 MAPK, a downstream target of PKA activation, to a level comparable to the known β3-adrenergic agonist CL316,243. mdpi.com This activation, coupled with the increased expression of lipolytic enzymes, promotes the breakdown of stored fats in adipocytes, releasing fatty acids to fuel thermogenesis. mdpi.com

Table 2: Systemic Physiological Effects of this compound in Mice

Parameter Effect Tissue/Organism Reference
Body Temperature Increased by 0.8°C Whole Animal (C57BL/J Mice) mdpi.com
UCP1 Protein Levels Elevated Brown Adipose Tissue mdpi.com
Mitochondrial Gene Expression Enhanced Brown Adipose Tissue mdpi.com
p38 MAPK Phosphorylation Induced Brown Adipocytes mdpi.com
Lipolysis Induced Brown Adipocytes mdpi.com

Behavioral Studies in Animal Models to Assess Physiological Impact

A comprehensive search of publicly available scientific literature and research databases did not yield any specific studies investigating the behavioral effects of this compound in animal models. While its mechanism of action involves the AKAP1/PKA signaling pathway, which is known to play a role in the central nervous system, no dedicated preclinical behavioral assessments for this particular compound have been published.

Structure Activity Relationship Sar Studies and Rational Design of Z 160 Hydrochloride Analogues

Identification of Key Pharmacophoric Elements and Essential Structural Features in Z-160 Hydrochloride

This compound, with the chemical name 1-(4-benzhydrylpiperazin-1-yl)-3,3-diphenylpropan-1-one hydrochloride, possesses a distinct molecular architecture. nih.gov A pharmacophore model for a class of compounds represents the key steric and electronic features necessary for interaction with a specific biological target. unina.it For Z-160 and its analogues, several structural components have been identified as crucial for their biological activity.

The core structure of this compound consists of a central piperazine (B1678402) ring, which is a common scaffold in many biologically active compounds. This ring is substituted at its 1- and 4-positions. The benzhydryl group (diphenylmethyl) at one end and the 3,3-diphenylpropan-1-one moiety at the other are significant features. nih.gov The two phenyl rings of the benzhydryl group and the two phenyl rings on the propanone side chain contribute to the molecule's hydrophobicity and are likely involved in binding interactions with its biological targets. The carbonyl group in the propanone moiety can act as a hydrogen bond acceptor, a key feature in many ligand-receptor interactions. unina.it The nitrogen atoms of the piperazine ring can also participate in hydrogen bonding or ionic interactions, particularly when protonated.

Studies on related diphenylpiperazine N-type calcium channel inhibitors have highlighted the importance of these lipophilic and hydrogen-bonding features for activity. ncats.ioncats.io The spatial arrangement of these functional groups defines the pharmacophore of this compound and guides the design of new analogues.

Elucidation of Structural Determinants for N-Type Calcium Channel Blocking Activity

Z-160 is recognized as a potent blocker of N-type (CaV2.2) calcium channels, with good selectivity over L-type calcium channels. ncats.ioncats.io These channels are voltage-gated ion channels that play a crucial role in neurotransmitter release. nih.govexplorationpub.com The blockade of these channels is a key mechanism for the management of chronic pain. explorationpub.com

The structural features of Z-160 that determine its N-type calcium channel blocking activity are a primary focus of SAR studies. The diphenylmethyl group and the 3,3-diphenylpropanoyl group are thought to be critical for high-affinity binding to the channel. The piperazine core likely serves as a scaffold to correctly orient these two bulky lipophilic groups for optimal interaction with the channel protein.

Alterations to these key groups can significantly impact potency and selectivity. For instance, the nature and position of substituents on the phenyl rings can modulate electronic properties and steric bulk, thereby influencing binding affinity. The length and flexibility of the linker connecting the piperazine ring to the 3,3-diphenylpropanone moiety are also important determinants of activity.

Chimeric studies on calcium channels have revealed that specific domains, particularly in the extracellular loops, are crucial for toxin and blocker binding. nih.govnih.gov It is likely that Z-160 interacts with similar regions on the N-type calcium channel. The diphenylpiperazine structure of Z-160 likely engages in hydrophobic and potentially pi-stacking interactions within a binding pocket of the channel.

Investigation of the Relationship Between this compound's Structure and AKAP1/PKA Modulation

Recent research has uncovered a novel mechanism of action for Z-160, involving the modulation of A-kinase anchoring protein 1 (AKAP1) and protein kinase A (PKA). nih.govresearchgate.net AKAPs are scaffold proteins that compartmentalize PKA and other signaling enzymes to specific subcellular locations, such as the outer mitochondrial membrane, thereby regulating their activity. nih.govscholaris.cajneurosci.org

Studies have shown that Z-160 can increase the association of AKAP1 with mitochondria and enhance the interaction between AKAP1 and PKA subunits. nih.govresearchgate.net This modulation leads to the activation of PKA signaling pathways. Structurally, it is hypothesized that Z-160 may directly interact with AKAP1, leading to a conformational change that enhances its stability and its ability to bind PKA. researchgate.net The specific structural elements of Z-160 responsible for this interaction are under investigation. The large, lipophilic nature of the molecule, conferred by the multiple phenyl groups, may facilitate its interaction with the hydrophobic domains of AKAP1.

The ability of Z-160 to modulate the AKAP1/PKA complex represents a distinct activity from its N-type calcium channel blockade. Understanding the structural requirements for this interaction is crucial for developing compounds with selective activity towards this pathway, which has implications for thermogenesis and mitochondrial function. nih.govresearchgate.net

Design and Synthesis of Novel this compound Derivatives with Modulated Potency and Selectivity

The insights gained from SAR studies are instrumental in the rational design and synthesis of novel this compound derivatives. mdpi.commdpi.comresearchgate.net The goal of these synthetic efforts is to create new chemical entities with improved potency for their biological targets, enhanced selectivity to reduce off-target effects, and optimized pharmacokinetic properties.

The general approach involves systematically modifying the core structure of Z-160. This can include:

Modification of the Phenyl Rings: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl rings of the benzhydryl and diphenylpropanone moieties can alter lipophilicity, electronic character, and steric hindrance, thereby fine-tuning binding interactions.

Alteration of the Piperazine Core: Replacing the piperazine ring with other heterocyclic systems can change the geometry and basicity of the molecule, potentially leading to improved selectivity or pharmacokinetic profiles.

Modification of the Linker: Varying the length and composition of the propanone linker can optimize the distance and orientation between the key pharmacophoric elements.

The synthesis of these derivatives often involves multi-step reaction sequences. For example, the piperazine core can be functionalized through N-acylation and N-alkylation reactions. The synthesis of the 3,3-diphenylpropanoyl chloride, a key intermediate, can be achieved from 3,3-diphenylpropanoic acid. Subsequent reaction with a suitably substituted piperazine would yield the final product.

The following table showcases hypothetical examples of Z-160 derivatives and the rationale for their design:

DerivativeModificationRationale
Analog A Introduction of a fluorine atom on one of the phenyl rings of the benzhydryl group.To investigate the effect of halogen bonding and altered electronics on binding affinity.
Analog B Replacement of the piperazine ring with a homopiperazine (B121016) ring.To assess the impact of increased ring size and flexibility on activity.
Analog C Shortening of the propanone linker to an ethanone (B97240) linker.To explore the optimal distance required between the pharmacophoric groups.
Analog D Introduction of a hydroxyl group on one of the phenyl rings.To introduce a hydrogen bond donor and potentially improve solubility.

These newly synthesized compounds would then be subjected to biological evaluation to determine their potency and selectivity, further refining the SAR model.

Computational Chemistry and Molecular Modeling for SAR Elucidation and Target Prediction

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, providing a theoretical framework to understand and predict the behavior of molecules at an atomic level. github.ioacs.orgacs.orgnyu.edu For this compound, these methods are employed to elucidate its SAR and predict its interactions with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.commdpi.comnih.gov In the context of Z-160, docking simulations can be used to predict its binding mode within the N-type calcium channel and with AKAP1.

The process involves generating a 3D model of the target protein, often based on X-ray crystallography or homology modeling. The Z-160 molecule is then computationally "docked" into the putative binding site of the target. A scoring function is used to estimate the binding affinity for different poses, with the lowest energy pose representing the most likely binding mode. mdpi.com

These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between Z-160 and specific amino acid residues in the binding pocket. This information is invaluable for understanding the structural basis of its activity and for designing new derivatives with improved binding characteristics. For instance, if a docking simulation suggests a void in the binding pocket, a derivative with a bulky substituent at the corresponding position on the Z-160 scaffold could be designed to fill this space and enhance binding affinity.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and flexibility of both the ligand and the target over time. mdpi.commdpi.comnih.govorientjchem.org An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion.

For the Z-160-target complex, MD simulations can be used to:

Assess the stability of the docked pose: By simulating the complex over a period of nanoseconds to microseconds, researchers can determine if the predicted binding mode from docking is stable.

Understand induced-fit effects: MD simulations can capture the conformational changes that may occur in the target protein upon ligand binding, which is a phenomenon known as induced fit.

Calculate binding free energies: More advanced MD techniques, such as free energy perturbation or thermodynamic integration, can be used to calculate the binding free energy of Z-160 and its analogues, providing a more accurate prediction of their potency.

The insights from MD simulations complement the static picture provided by molecular docking and contribute to a more comprehensive understanding of the SAR of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

The development of analogues of this compound, a potent N-type (CaV2.2) calcium channel blocker, has been guided by Structure-Activity Relationship (SAR) studies, which are foundational to the construction of predictive Quantitative Structure-Activity Relationship (QSAR) models. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov These computational models are instrumental in predicting the potency of novel, unsynthesized analogues, thereby prioritizing the synthesis of candidates with the highest probability of success and streamlining the drug discovery process. nih.gov

For structurally diverse N-type calcium channel blockers, like the diphenylpiperazine class to which Z-160 belongs, QSAR analyses have been performed to identify the key molecular features that govern inhibitory activity. nih.gov A study on a large dataset of 104 N-type calcium channel inhibitors utilized a genetic algorithm to select the most relevant molecular descriptors for building a robust QSAR model. The resulting model demonstrated a strong correlation between the structural properties of the compounds and their channel-blocking activity. nih.gov

The analysis identified several critical descriptors that influence the N-type calcium channel blocking activity. These descriptors fall into categories including electrotopological, structural, and thermodynamic properties. nih.gov The model highlighted the importance of specific atom-type counts, the number of rotatable bonds, and aqueous solubility in determining a compound's potency. nih.gov

Table 1: Key Descriptor Classes in a QSAR Model for N-Type Calcium Channel Blockers nih.gov
Descriptor TypeDescriptor ExampleSignificance in Model
ElectrotopologicalAtype_C_24 (Count of C-sp2 atoms, non-aromatic, connected to two single bonds)Indicates the importance of specific carbon atom configurations in the molecule's overall topology and electronic environment for receptor binding.
ElectrotopologicalAtype_N_68 (Count of tertiary amine nitrogens connected to three non-hydrogen atoms)Highlights the critical role of the piperazine nitrogen in interacting with the channel protein.
StructuralRotlbonds (Number of Rotatable Bonds)Relates to the conformational flexibility of the molecule; a certain degree of flexibility is necessary for optimal fitting into the binding site, but excessive flexibility can be detrimental.
TopologicalS_sssN (Sum of E-state values for tertiary amine nitrogens)Reflects the electronic and topological state of the nitrogen atoms, crucial for the molecule's interaction with the biological target.
Physicochemical (ADME)ADME_SolubilityPredicts the aqueous solubility of the compound, a critical factor for bioavailability and overall pharmaceutical viability.

This QSAR model, validated through rigorous statistical methods including leave-one-out cross-validation and predictions on an external test set, provides a powerful predictive tool. nih.gov By calculating the values of these key descriptors for novel, virtual analogues of Z-160, researchers can forecast their potential activity before undertaking their chemical synthesis. This predictive capability allows for the rational design of new derivatives with potentially enhanced potency and improved pharmacokinetic profiles.

In Silico Screening for Identification of Novel Biological Targets and Off-Target Interactions

In silico screening encompasses a range of computational techniques used to predict the interaction of a small molecule, such as this compound, with a vast array of biological macromolecules. These methods are pivotal for identifying potential new therapeutic targets (a process often called "target fishing" or "reverse docking") and for predicting unintended interactions with other proteins, which could lead to off-target effects. frontiersin.orgnih.gov

Reverse docking is a primary method used for target fishing. In this approach, a single ligand (e.g., a Z-160 analogue) is computationally docked against a large library of 3D protein structures. frontiersin.org The proteins are then ranked based on the predicted binding affinity, suggesting potential new targets for which the compound might show activity. frontiersin.orgnih.gov This is particularly valuable for drug repositioning or for elucidating the mechanisms behind observed physiological effects.

For Z-160 and its analogues, in silico screening can be used to predict interactions beyond their primary target, the N-type (CaV2.2) calcium channel. This is crucial given that Z-160 itself, despite potent N-type channel inhibition, failed to meet primary endpoints in Phase II clinical trials for chronic pain, suggesting a complex biological response. nih.govjci.org

A key area of investigation is the selectivity of Z-160 analogues against other voltage-gated calcium channels. For example, the analogue MONIRO-1 was found to inhibit not only N-type channels but also T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3), which are also implicated in pain pathways. nih.gov This dual-target activity could be therapeutically advantageous, and in silico screening can help design analogues with a desired selectivity profile.

Table 2: In Vitro Activity Profile of Z-160 and an Analogue (MONIRO-1) nih.gov
CompoundN-Type (CaV2.2) IC₅₀ (µM)T-Type (CaV3.1) IC₅₀ (µM)T-Type (CaV3.2) IC₅₀ (µM)
Z-160 (NP118809)0.28&gt; 1-
MONIRO-134.03.31.7

Furthermore, in silico methods can identify completely different classes of off-target interactions. Molecular docking studies have been used to evaluate the binding potential of N-type calcium channel blockers against other pain-related targets, such as the cannabinoid 2 (CB2) receptor. pharmainfo.in The CB2 receptor is involved in modulating inflammatory and neuropathic pain. Docking simulations can predict whether diphenylpiperazine derivatives possess favorable binding energy and form key interactions (like hydrogen bonds) with the CB2 receptor's active site, suggesting a potential for polypharmacology that could be exploited or mitigated in future drug design. pharmainfo.in By computationally screening Z-160 analogues against a panel of receptors like CB2, researchers can proactively identify potential off-target activities.

Advanced Research Techniques and Methodologies for Z 160 Hydrochloride Studies

Development of Robust Analytical Methods for Z-160 Hydrochloride Quantification in Preclinical Samples (e.g., animal tissues, biological fluids)

The foundation of any preclinical research is the ability to accurately quantify the compound of interest in various biological matrices. For a molecule like this compound, robust analytical methods are essential to understand its pharmacokinetics. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a standard and versatile technique for this purpose. ajrconline.orgresearchgate.net

Modern methods often utilize Ultra-High-Performance Liquid Chromatography (UHPLC) for faster analysis times and improved resolution. chromatographyonline.com When coupled with tandem mass spectrometry (LC-MS/MS), these methods provide exceptional sensitivity and selectivity, allowing for the detection of minute quantities of the drug and its metabolites in complex samples like plasma, urine, and tissue homogenates. nih.gov Method development would involve optimizing mobile phase composition, gradient elution, column chemistry, and mass spectrometer parameters to achieve the desired performance. lcms.cz Validation according to regulatory guidelines (e.g., ICH) ensures the method is linear, accurate, precise, and specific for its intended use. scielo.br

Table 1: Key Parameters for a Hypothetical UHPLC-MS/MS Method for this compound Quantification

Parameter Typical Specification Rationale
Chromatography System UHPLC Provides higher resolution and faster run times compared to traditional HPLC. chromatographyonline.com
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) Common choice for small molecule analysis, offering good retention and peak shape for compounds like Z-160.
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid Provides good ionization efficiency for positive mode electrospray ionization (ESI). lcms.cz
Detection Tandem Mass Spectrometry (MS/MS) Offers high selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions.
Linearity Range 0.1 - 500 ng/mL Must cover the expected concentration range in preclinical samples. nih.gov
Accuracy & Precision Within ±15% (±20% at LLOQ) Ensures the reliability and reproducibility of the quantitative data.

| Limit of Quantification (LOQ) | ≤ 1 ng/mL | Must be sensitive enough to measure concentrations at later time points in pharmacokinetic studies. scielo.br |

Proteomic and Metabolomic Approaches to Elucidate this compound's Biological Footprint and Pathway Modulation

Omics technologies provide a global, unbiased view of the molecular changes induced by a compound. For this compound, these approaches could reveal its full spectrum of biological effects beyond the primary target.

Proteomics: Proteomic screens are invaluable for identifying the protein interaction partners of a drug's target. An antibody-based capture of the CaV2.2 channel from brain synaptosome lysates, followed by mass spectrometry, has been used to identify its complex members. nih.gov Such a study could confirm known interactors and uncover novel binding partners that might be affected by this compound, providing deeper insight into its mechanism of action. This technique has successfully identified proteins involved in exocytosis, endocytosis, and cytoplasmic signaling as part of the CaV2.2 channel complex. nih.gov

Table 2: Representative Proteins Identified as Potential CaV2.2 Channel Binding Partners via Proteomics

Protein Class Example Proteins Potential Function in Channel Complex
Exocytosis Syntaxin 1, VAMP Core machinery for neurotransmitter vesicle fusion. nih.gov
Endocytosis Clathrin, Dynamin, Adaptin Involved in the recycling of synaptic vesicles and channel internalization. nih.gov
Signal Transduction G protein subunits (Gαo, Gβ) Mediate modulation of channel activity by G-protein coupled receptors. nih.gov

| Cytoskeletal | Spectrin, Actin | Anchor the channel to the presynaptic matrix, ensuring proper localization. nih.gov |

Metabolomics: This approach analyzes the global profile of small-molecule metabolites in a biological system. By comparing the metabolomes of vehicle-treated versus this compound-treated cells or animals, researchers could identify metabolic pathways significantly altered by the drug. For instance, studies on other calcium channel blockers have used untargeted metabolomics to reveal effects on pathways like taurine (B1682933) and hypotaurine (B1206854) metabolism. researchgate.net Such an analysis for Z-160 could uncover off-target effects or downstream consequences of N-type channel blockade, offering a comprehensive "biological footprint."

Advanced Imaging Techniques for In Vivo Mechanism Elucidation (e.g., PET imaging of targets)

Advanced imaging allows for the non-invasive visualization and quantification of drug-target engagement in a living organism.

Positron Emission Tomography (PET): PET imaging is a powerful tool in drug development that can visualize biochemical processes in vivo. nih.gov To study a compound like this compound, a radiolabeled version of the drug or a specific ligand for its target (the N-type calcium channel) would be developed. researchgate.netbiorxiv.org This radiotracer would allow researchers to non-invasively determine the drug's distribution in the body, confirm it reaches the target tissue (e.g., the brain and spinal cord), and quantify the degree to which it binds to and occupies the CaV2.2 channels at different dose levels. nih.gov This is critical for establishing a relationship between target engagement and therapeutic effect. While no PET ligand for Z-160 itself has been reported, research has focused on developing tracers for calcium channel subunits, demonstrating the feasibility of this approach for the target class. researchgate.netbiorxiv.org

Other advanced optical imaging techniques, such as in vivo fluorescence imaging using near-infrared (NIR) probes, could also be employed in preclinical models to visualize drug distribution or target-related biological processes with high sensitivity. nih.govoncotarget.com

Application of Gene Editing and Knockout Models for Target Validation in this compound Research

Target validation is a critical process to confirm that modulating a specific biological target will have the desired therapeutic effect. sygnaturediscovery.compsychiatryconsortium.org Gene editing tools like CRISPR/Cas9 and the use of knockout animal models are central to this effort.

For this compound, the target is the CaV2.2 N-type calcium channel, which is encoded by the Cacna1b gene. Studies using global or conditional knockout mice, where the Cacna1b gene is deleted, have been instrumental in validating this channel as a key player in pain transmission. biorxiv.orgnih.gov These models have consistently shown that the absence of functional CaV2.2 channels leads to reduced pain responses in various inflammatory and neuropathic pain assays, strongly supporting the rationale for developing blockers like Z-160. nih.govjci.orgijbs.com Furthermore, using Cre-dependent systems, researchers can now inactivate the gene in specific cell types (e.g., Trpv1-expressing sensory neurons) to dissect the precise cellular contributions of the channel to different pain modalities. biorxiv.org

Table 3: Findings from Gene Knockout Studies Validating the CaV2.2 Channel as a Pain Target

Model Key Finding Implication for Z-160 Research
Global CaV2.2 Knockout Mice Reduced pain responses in models of neuropathic and inflammatory pain. Confirms the channel is a valid target for developing analgesics. nih.gov
Nf1+/- Mouse Model Sensory neurons show increased N-type calcium currents, suggesting a role in heightened pain sensitivity. Provides a disease-relevant model to test the efficacy of a CaV2.2 blocker. nih.gov
Trpv1-Cre; Cacna1b-floxed Mice Inactivation of CaV2.2 specifically in Trpv1-lineage neurons reduces heat hypersensitivity. Allows for dissecting the specific neuronal populations where Z-160 would need to act. biorxiv.org

| C. elegans UNC-2 (CaV2) mutants | Used to study the role of auxiliary subunits in channel trafficking and localization at the synapse. | Provides fundamental insights into channel biology that can inform drug action. nih.gov |

High-Throughput Screening Methodologies for Identifying this compound-like Modulators

High-throughput screening (HTS) enables the rapid testing of thousands to millions of compounds to identify new molecules with a desired biological activity. researchgate.net To discover novel N-type calcium channel modulators similar to this compound, several HTS approaches can be employed.

These methods often use cell lines that stably express the CaV2.2 channel. researchgate.netnih.gov Early HTS methods relied on fluorescence-based assays that measure changes in intracellular calcium using dyes like Fluo-4. google.com While effective, these can be prone to off-target effects. More advanced techniques include automated patch-clamp electrophysiology platforms (e.g., IonWorks Barracuda), which provide a direct functional measure of channel inhibition with high throughput. nih.gov Other screening strategies include scintillation proximity assays using radiolabeled ligands or yeast two-hybrid screens designed to detect the disruption of protein-protein interactions essential for channel function. nih.govresearchgate.net These campaigns can identify new chemical scaffolds for N-type channel blockers, potentially leading to compounds with improved properties over earlier molecules like Z-160. jci.org

Table 4: Comparison of High-Throughput Screening (HTS) Methodologies for N-Type Calcium Channel Modulators

HTS Method Principle Advantages Disadvantages
Fluorescence-Based Calcium Assay Measures intracellular calcium influx using a fluorescent dye upon channel activation. google.com High throughput, relatively low cost. Indirect measure; prone to false positives from various cellular pathways.
Automated Electrophysiology Directly measures ion flow through the channel using automated patch-clamp systems. nih.gov Direct functional data, high information content (e.g., state-dependence). Lower throughput than fluorescence assays, higher cost.
Radioligand Binding Assay Measures the displacement of a radioactive ligand (e.g., ω-conotoxin) from the channel by test compounds. researchgate.net Amenable to HTS, specific to the binding site. Cannot detect modulators acting at different (allosteric) sites.

| Yeast Two-Hybrid Screen | Identifies compounds that disrupt the interaction between the channel's α1B and β subunits. nih.gov | Novel mechanism of action, targets protein-protein interactions. | Indirect; hits require extensive validation in functional assays. |

Future Directions and Unexplored Avenues in Z 160 Hydrochloride Research

Potential Application of Z-160 Hydrochloride as a Research Tool for Ion Channel Biology

The specific pharmacological profile of this compound makes it a valuable tool for dissecting the complex roles of ion channels in cellular physiology and disease. thermofisher.comhellobio.com Its primary utility stems from its potent and selective inhibition of N-type (Cav2.2) voltage-gated calcium channels. nih.gov

Z-160 is characterized as a high-affinity N-type channel blocker that exhibits state- and frequency-dependent inhibition. mdpi.com This means it preferentially blocks channels in hyperactive neurons, a feature that makes it an exquisite tool for studying pathological states involving neuronal hyperexcitability, such as chronic pain and potentially epilepsy. mdpi.com Researchers can use Z-160 to isolate the contribution of Cav2.2 channels to neurotransmitter release at specific synapses. biorxiv.org For instance, its application in studies of brain areas related to fear and anxiety, like the basolateral amygdala, can help elucidate the specific role of N-type channels in these circuits. biorxiv.org

Unlike broader spectrum calcium channel blockers, Z-160 shows selectivity for N-type channels over some other subtypes, such as T-type (Cav3.1) channels. nih.gov This selectivity allows for more precise investigations into the physiological functions governed specifically by Cav2.2, including their role in regulating the release of neurotransmitters from nociceptors and sympathetic neurons. biorxiv.org The development of advanced chemical biology tools, such as photo-switchable versions inspired by Z-160's structure, could offer even greater spatiotemporal control for studying ion channel dynamics in living tissues. unistra.fr

Investigation into Additional, Unidentified Biological Targets and Novel Mechanisms of Action for this compound

While the interaction of Z-160 with N-type calcium channels is well-documented, recent findings suggest its mechanism of action is more complex. A pivotal study revealed that Z-160 can stimulate thermogenesis, a process of heat production, in both mouse and human adipocytes (fat cells). nih.gov This effect is not directly related to its N-type channel blockade but points to a novel biological target.

The research identified that Z-160's thermogenic effect is mediated through the activation of Protein Kinase A (PKA) and its interaction with A-Kinase Anchoring Protein 1 (AKAP1) on mitochondria. nih.gov This modulation leads to an increase in the expression of Uncoupling Protein 1 (UCP1), a key protein in non-shivering thermogenesis. nih.gov Furthermore, the study noted that Z-160 influences the expression of several other genes involved in mitochondrial function and fat oxidation, including Ppargc1a, Cpt1b, and Acox1, suggesting it may also impact energy use through UCP1-independent pathways. nih.gov

These findings open up a critical area for future investigation. Identifying the direct molecular binding site of Z-160 that initiates the AKAP1/PKA signaling cascade is a key next step. Methodologies such as target overexpression or knockdown screens could be systematically employed to uncover additional, previously unidentified targets. nih.gov Understanding these off-target effects is crucial for interpreting experimental results where Z-160 is used as a selective N-type channel blocker and for exploring its full therapeutic potential.

Repurposing this compound in Other Preclinical Disease Models Beyond Pain and Metabolic Disorders

Drug repurposing offers a time- and cost-effective strategy to find new therapeutic uses for existing compounds. scispace.comnih.gov Given Z-160's activity on neuronal calcium channels and its newly discovered role in cellular energy metabolism, it stands as a candidate for repurposing in other disease contexts.

Initial explorations have already moved beyond pain. Z-160 has been evaluated in clinical trials for anxiety, highlighting the potential to leverage its N-type channel blocking activity to modulate neural circuits involved in psychiatric disorders. biorxiv.org Furthermore, the chemical scaffold of Z-160 served as the foundation for the rational design of Z944, a potent T-type calcium channel blocker investigated for the treatment of epilepsy. mdpi.com This demonstrates the adaptability of the Z-160 structure for creating new molecules targeting different ion channels implicated in a variety of neurological conditions.

Future preclinical studies could explore the efficacy of Z-160 in models of other neurodegenerative diseases where calcium dysregulation is a known factor, such as Alzheimer's or Parkinson's disease. researchgate.net Its anti-inflammatory properties, if any, also warrant investigation, as neuroinflammation is a common component of many central nervous system disorders. nih.govmedrxiv.org A systematic approach, using robust preclinical in vitro and in vivo models, is essential to validate these new potential applications. researchgate.net

Development of Advanced Drug Delivery Systems for Optimized Preclinical Research Applications

To maximize the utility of this compound in preclinical research, particularly for central nervous system disorders, the development of advanced drug delivery systems is a promising future direction. nih.gov Standard administration routes may not achieve optimal concentrations at the target site, such as the brain, due to biological barriers like the blood-brain barrier. nih.gov

Novel formulation technologies could enhance the therapeutic and research potential of Z-160. unitaid.org These could include:

Nanocarriers: Encapsulating Z-160 in lipid- or polymer-based nanoparticles could improve its solubility, stability, and ability to cross biological membranes. mdpi.com Surface modifications on these nanocarriers could even allow for targeted delivery to specific cell types or tissues. helmholtz-hips.de

Liposomes: These vesicular structures are well-established carriers for a range of drugs and can be tailored to control the release profile of the encapsulated compound. mdpi.com

Long-Acting Formulations: For chronic disease models, developing a long-acting injectable or implantable form of Z-160 could provide sustained exposure, reducing the need for frequent administration and improving compliance in preclinical studies. unitaid.org

These advanced delivery systems could enable more precise and effective targeting of Z-160 to intended sites of action, thereby generating more reliable and translatable preclinical data. researchgate.net

Comprehensive Comparative Studies of this compound with Other Known Modulators of N-Type Calcium Channels and Thermogenesis

To fully understand the scientific value and potential of this compound, it is essential to conduct comprehensive studies comparing it to other agents that modulate its known biological targets.

In the context of N-type calcium channels, Z-160 can be benchmarked against both peptide toxins and other small molecules. A key comparator is Ziconotide, a peptide antagonist of N-type channels used clinically for severe chronic pain. nih.gov Unlike Ziconotide, which must be delivered intrathecally, Z-160 is a small molecule with the potential for different administration routes. nih.govmdpi.com Furthermore, Z-160's state-dependent blockade offers a mechanistic advantage over the state-independent action of Ziconotide. mdpi.com Comparative studies with other small molecule N-type blockers, such as MONIRO-1 and CNV2197944, are also critical to delineate differences in potency, selectivity, and off-target effects. nih.govmdpi.com

Table 1: Comparative Inhibitory Activity of this compound and other N-type Calcium Channel Modulators

CompoundTypeTarget(s)IC₅₀ (for Caᵥ2.2)Key Characteristics
This compound Small MoleculeCaᵥ2.20.28 µM nih.govState- and frequency-dependent inhibitor mdpi.com
MONIRO-1 Small MoleculeCaᵥ2.2, Caᵥ3.1, Caᵥ3.2, Caᵥ3.334.0 µM nih.govDual N- and T-type channel inhibitor nih.gov
Ziconotide PeptideCaᵥ2.2-State-independent inhibitor; requires intrathecal administration nih.govmdpi.com

For thermogenesis, Z-160's unique mechanism via AKAP1/PKA modulation should be compared with classical thermogenic activators. nih.gov These include β₃-adrenergic receptor agonists (mimicking the effect of norepinephrine) and PPARγ agonists like rosiglitazone, which primarily induce the "beiging" of white fat tissue. mdpi.comnih.gov A comparative study would illuminate the relative efficacy, downstream signaling effects, and potential synergistic interactions of these different pathways. mdpi.com

Table 2: Comparison of this compound with Other Thermogenesis Inducers

Compound ClassPrimary Mechanism of ActionKey Cellular Effect
This compound AKAP1/PKA modulation nih.govInduces UCP1 expression and mitochondrial activity nih.gov
β₃-Adrenergic Agonists Activation of β₃-adrenergic receptors, leading to PKA activation mdpi.comActivates UCP1 and lipolysis mdpi.com
PPARγ Agonists Activation of the nuclear receptor PPARγ mdpi.comInduces differentiation of beige adipocytes mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.